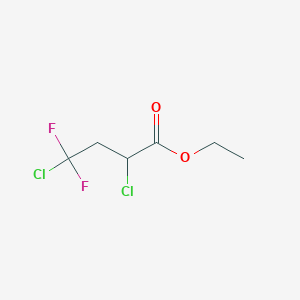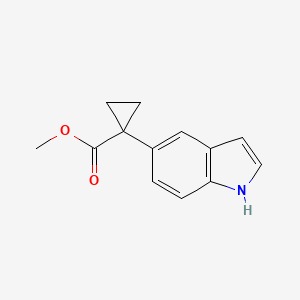
1-Iodo-3-pentyne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Iodo-3-pentyne: is an organic compound with the molecular formula C5H7I . It is a member of the alkyne family, characterized by the presence of a carbon-carbon triple bond. The compound is notable for its iodine substituent, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Iodo-3-pentyne can be synthesized through various methods. One common approach involves the halogenation of an alkyne precursor. For instance, starting from 2-pentyne, iodine can be introduced using iodine monochloride (ICl) under controlled conditions . Another method involves the use of a Grignard reagent, where 2-pentynyl magnesium bromide reacts with iodine to form 5-iodo-2-pentyne .
Industrial Production Methods: Industrial production of 5-iodo-2-pentyne typically involves large-scale halogenation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Iodo-3-pentyne undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as in the reaction with sodium azide to form 5-azido-2-pentyne.
Reduction Reactions: The triple bond can be reduced to a double or single bond using hydrogenation catalysts like palladium on carbon (Pd/C).
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids under strong oxidizing conditions.
Common Reagents and Conditions:
Substitution: Sodium azide (NaN3), potassium cyanide (KCN)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Major Products:
Substitution: 5-azido-2-pentyne, 5-cyano-2-pentyne
Reduction: 5-iodo-2-pentene, 5-iodopentane
Oxidation: 5-iodo-2-pentanone, 5-iodo-2-pentanoic acid
Scientific Research Applications
1-Iodo-3-pentyne has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-iodo-2-pentyne involves its reactivity due to the presence of the iodine atom and the carbon-carbon triple bond. The iodine atom can participate in nucleophilic substitution reactions, while the triple bond can undergo addition reactions. These properties make it a versatile intermediate in various chemical transformations .
Comparison with Similar Compounds
- 5-Iodo-1-pentyne
- 5-Chloro-2-pentyne
- 5-Bromo-2-pentyne
Comparison: 1-Iodo-3-pentyne is unique due to the presence of the iodine atom, which is larger and more polarizable than chlorine or bromine. This imparts different reactivity and selectivity in chemical reactions. For example, iodine is a better leaving group in substitution reactions compared to chlorine and bromine.
Properties
Molecular Formula |
C5H7I |
|---|---|
Molecular Weight |
194.01 g/mol |
IUPAC Name |
5-iodopent-2-yne |
InChI |
InChI=1S/C5H7I/c1-2-3-4-5-6/h4-5H2,1H3 |
InChI Key |
BRNJRIRAHLASIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCCI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


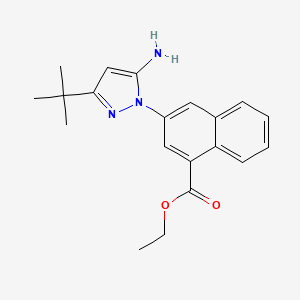
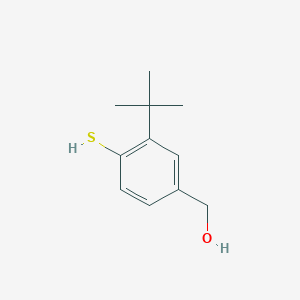

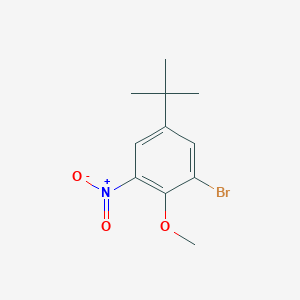
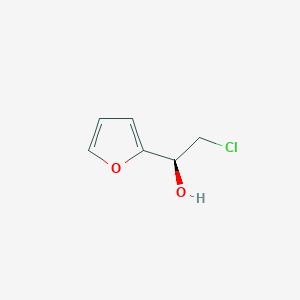
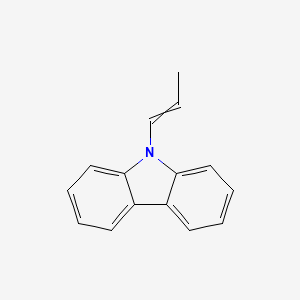
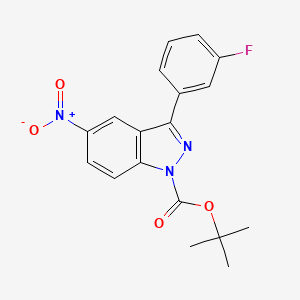
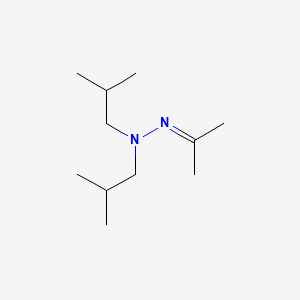
![2-[2-(4-Bromo-2-nitrophenyl)propyl]pyridine](/img/structure/B8492708.png)
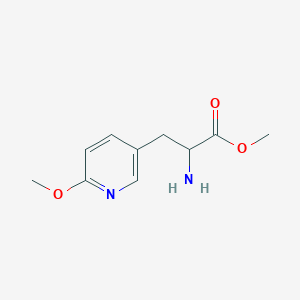
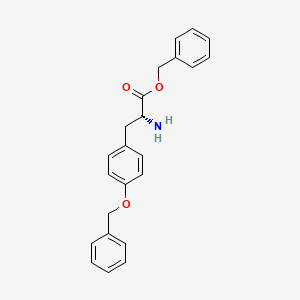
![2-[[(2,6-difluorophenyl)sulfonyl]amino]-4-iodoBenzoic acid](/img/structure/B8492739.png)
